1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

Catalog No.
S579792
CAS No.
17392-68-6
M.F
C11H9NO3
M. Wt
203.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

CAS Number

17392-68-6

Product Name

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione

IUPAC Name

1-(2-methoxyphenyl)pyrrole-2,5-dione

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

InChI

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-8(9)12-10(13)6-7-11(12)14/h2-7H,1H3

InChI Key

LJDGDRYFCIHDPX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O

Synonyms

N-(2-methoxyphenyl)maleimide

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C=CC2=O

The exact mass of the compound 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144974. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Maleates - Maleimides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione (CAS: 17392-68-6), commonly known as N-(2-methoxyphenyl)maleimide, is a sterically hindered, electron-rich N-arylmaleimide utilized primarily as a specialty comonomer and modifying agent. In industrial procurement, it is prioritized for its ability to dramatically elevate the glass transition temperature (Tg) and thermal stability of methacrylic and styrenic resins without compromising optical transparency. The presence of the ortho-methoxy group forces an orthogonal conformation between the phenyl and maleimide rings, disrupting crystal packing to enhance solubility in organic solvents while providing unique steric bulk that restricts polymer backbone rotation. This makes it a critical precursor for high-frequency dielectric resins, advanced photoresists, and low-birefringence optical polymers where standard N-phenylmaleimide (NPM) fails to meet processability or thermal requirements [1].

Substituting 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione with the unsubstituted baseline N-phenylmaleimide (NPM) or the para-isomer (N-(4-methoxyphenyl)maleimide) fundamentally alters polymer microstructure and formulation stability. The ortho-methoxy group sterically prevents the phenyl ring from achieving coplanarity with the maleimide core. If a buyer substitutes NPM, the resulting polymer chains experience less rotational restriction, leading to a lower overall glass transition temperature (Tg) and different rheological behavior during melt processing. Furthermore, flat NPM derivatives exhibit stronger intermolecular π-π stacking, which significantly reduces solubility in the non-polar solvents (e.g., toluene, xylene) required for preparing high-frequency copper-clad laminate varnishes. Using the para-isomer similarly fails, as it lacks the specific steric hindrance required to minimize optical birefringence in thick injection-molded lenses [1].

Polymer Backbone Rigidity and Glass Transition (Tg) Enhancement

When utilized as a comonomer in methacrylic systems, 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione significantly restricts polymer backbone rotation due to the steric bulk of the ortho-methoxy group. This orthogonal conformation yields copolymers with glass transition temperatures reliably tunable between 130 °C and 160 °C, providing a massive thermal stability upgrade over standard PMMA. Compared to unsubstituted NPM, the ortho-substitution provides superior rigidity without compromising optical clarity [1].

Evidence DimensionCopolymer Glass Transition Temperature (Tg)
Target Compound Data130 °C to 160 °C (when copolymerized with methacrylates)
Comparator Or BaselineStandard PMMA homopolymer (~105 °C) and NPM-copolymers (lower rotational restriction)
Quantified DifferenceProvides a 25–55 °C absolute increase in thermal deformation threshold compared to baseline methacrylates.
ConditionsFree-radical copolymerization with methyl methacrylate (MMA), measured via DSC (JIS-K7121 standard).

Allows optical components and automotive display covers to survive high-temperature operating environments without warping.

Formulation Solubility for High-Frequency Dielectrics

In the procurement of raw materials for high-frequency (10 GHz+) printed circuit boards, resin varnish stability is critical. The ortho-methoxy group disrupts the planar π-π stacking inherent to standard bismaleimides and unsubstituted NPM, dramatically increasing solubility in aromatic solvents like toluene and xylene. This prevents premature phase separation when blended at high loadings (>10 wt%) with non-polar thermoplastic elastomers (e.g., SEBS or polybutadiene) [1].

Evidence DimensionResin Varnish Solubility and Phase Stability
Target Compound DataMaintains homogeneous solution stability at >10-25 wt% loading in aromatic solvents.
Comparator Or BaselineUnsubstituted N-phenylmaleimide (NPM) (prone to crystallization and phase separation in non-polar matrices).
Quantified DifferenceEliminates phase-separation defects during the coating of copper-clad laminate (CCL) prepregs.
ConditionsSolution blending with styrene-butadiene-styrene (SEBS) or polybutadiene for 10 GHz+ dielectric varnishes.

Ensures defect-free coating and homogeneous curing during the manufacture of low-dielectric-loss printed circuit boards.

Optical Birefringence Control in Thick Moldings

For optical polymers, residual birefringence causes unacceptable image distortion. The orthogonal arrangement of the phenyl and maleimide rings in 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione precisely offsets the negative birefringence typical of methacrylic backbones. Unlike aliphatic maleimides or para-substituted analogs, this specific ortho-steric hindrance allows manufacturers to achieve near-zero overall birefringence even in thick injection-molded parts with long optical path lengths [1].

Evidence DimensionPolymer Photoelastic Coefficient / Birefringence
Target Compound DataAchieves near-zero overall birefringence in thick methacrylic moldings.
Comparator Or BaselineN-(4-methoxyphenyl)maleimide (para-isomer) or aliphatic maleimides (leave residual optical distortion).
Quantified DifferenceProvides a highly controlled positive birefringence contribution that perfectly neutralizes the negative birefringence of the PMMA matrix.
ConditionsInjection molding of thick optical lenses or light guide plates.

Critical for procuring raw materials for high-fidelity optical lenses, VR/AR waveguides, and advanced display panels.

High-Tg Optical Polymers for Automotive Displays

Directly leveraging the Tg enhancement and birefringence control demonstrated in Section 3, this compound is an ideal comonomer for manufacturing heat-resistant, transparent methacrylic plastics used in automotive head-up displays (HUDs) and thick optical lenses [1].

High-Frequency (10 GHz+) Printed Circuit Board Prepregs

Capitalizing on its superior solubility and phase stability in non-polar solvent blends (Section 3), it is utilized in bismaleimide/diene elastomer resin varnishes for 5G/6G copper-clad laminates (CCLs), ensuring homogeneous dielectric properties[2].

Sterically Hindered Dienophile in Organic Synthesis

Beyond polymers, the unique orthogonal conformation and electron-rich nature of the ortho-methoxy group make it a highly selective dienophile in Diels-Alder cycloadditions, useful for synthesizing complex pharmaceutical intermediates where standard NPM yields poor stereoselectivity [1].

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

17392-68-6

Wikipedia

N-(2-Methoxyphenyl)maleimide

Dates

Last modified: 08-15-2023

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